tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
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Overview
Description
[3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Oxadiazole Ring: This step usually involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
[3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester: has been studied for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme interactions and cellular pathways due to its unique structural features.
Mechanism of Action
The mechanism of action of [3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy group and carbamate ester can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester: Similar structure but with a different position of the methoxy group.
[3-(3-Methyl-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
- The position and nature of the substituents on the aromatic ring can significantly influence the compound’s biological activity and chemical reactivity.
- The presence of the oxadiazole ring imparts unique electronic properties, making it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H19N3O4 |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
tert-butyl N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)21-14(19)16-9-12-17-13(18-22-12)10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,16,19) |
InChI Key |
LKCRTKNRPAJBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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